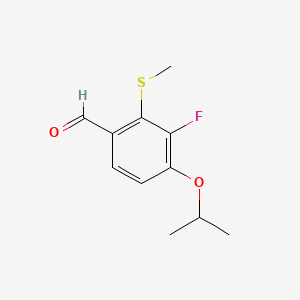
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.28 g/mol It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, isopropoxy group, and methylthio group onto a benzaldehyde precursor. This can be done through a series of substitution reactions, where each functional group is introduced sequentially under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, alkylation, and thiolation, followed by purification techniques like distillation or recrystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom, isopropoxy group, and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid.
Reduction: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituents introduced.
科学的研究の応用
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom, isopropoxy group, and methylthio group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition or activation of certain pathways.
類似化合物との比較
Similar Compounds
Uniqueness
3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs
特性
分子式 |
C11H13FO2S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC名 |
3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)14-9-5-4-8(6-13)11(15-3)10(9)12/h4-7H,1-3H3 |
InChIキー |
KUBFTUGGAAIHGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=C(C=C1)C=O)SC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


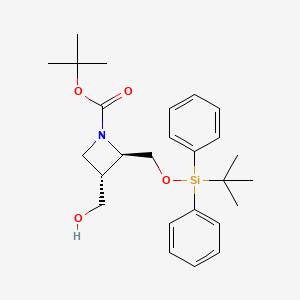
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
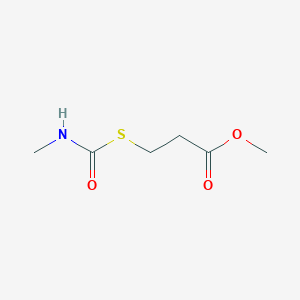
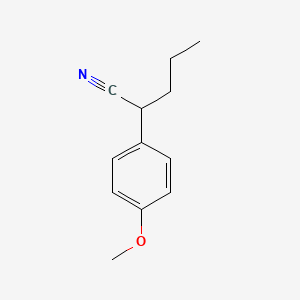
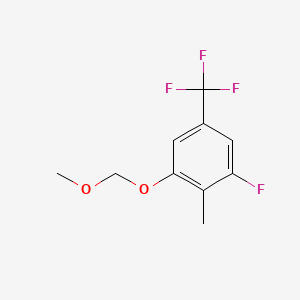
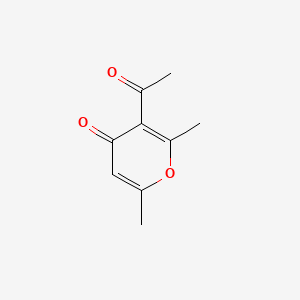
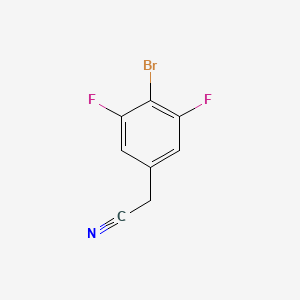
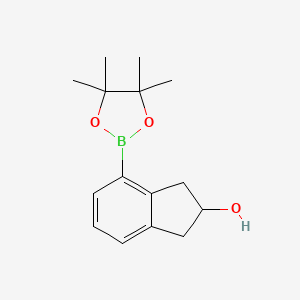
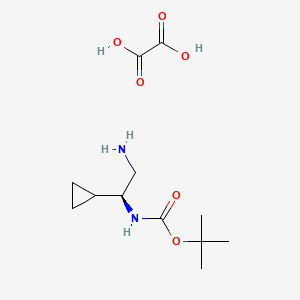

![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)

![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
